1-[(5-Bromopyridin-2-yl)methyl]piperidin-4-ol
Description
1-[(5-Bromopyridin-2-yl)methyl]piperidin-4-ol (CAS: 149806-52-0) is a brominated piperidine derivative with the molecular formula C₁₀H₁₃BrN₂O. It serves as a key medical intermediate in pharmaceutical synthesis, particularly in the development of receptor-targeted therapeutics . The compound features a 5-bromo-substituted pyridine ring linked via a methylene group to the piperidin-4-ol scaffold. This structure confers unique electronic and steric properties, making it a versatile building block for drug discovery.
Properties
IUPAC Name |
1-[(5-bromopyridin-2-yl)methyl]piperidin-4-ol | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15BrN2O/c12-9-1-2-10(13-7-9)8-14-5-3-11(15)4-6-14/h1-2,7,11,15H,3-6,8H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WTCFUBNRXMUWFG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1O)CC2=NC=C(C=C2)Br | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15BrN2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID501252651 | |
| Record name | 1-[(5-Bromo-2-pyridinyl)methyl]-4-piperidinol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID501252651 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
271.15 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
364794-28-5 | |
| Record name | 1-[(5-Bromo-2-pyridinyl)methyl]-4-piperidinol | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=364794-28-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1-[(5-Bromo-2-pyridinyl)methyl]-4-piperidinol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID501252651 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-[(5-Bromopyridin-2-yl)methyl]piperidin-4-ol typically involves the reaction of 5-bromopyridine with piperidine derivatives under controlled conditions. One common method includes the nucleophilic substitution reaction where 5-bromopyridine is reacted with piperidin-4-ol in the presence of a base such as sodium hydride or potassium carbonate . The reaction is usually carried out in an aprotic solvent like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors to ensure consistent quality and yield. The use of automated systems for reagent addition and temperature control is common to optimize the reaction conditions and minimize human error.
Chemical Reactions Analysis
Types of Reactions
1-[(5-Bromopyridin-2-yl)methyl]piperidin-4-ol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to a ketone using oxidizing agents like pyridinium chlorochromate (PCC) or Jones reagent.
Reduction: The bromopyridine moiety can be reduced to a pyridine derivative using reducing agents such as lithium aluminum hydride (LiAlH4).
Substitution: The bromine atom in the pyridine ring can be substituted with nucleophiles like amines or thiols under suitable conditions.
Common Reagents and Conditions
Oxidation: PCC, Jones reagent, or other chromium-based oxidants.
Reduction: LiAlH4, sodium borohydride (NaBH4).
Substitution: Amines, thiols, or other nucleophiles in the presence of a base like triethylamine.
Major Products Formed
Oxidation: Formation of a ketone derivative.
Reduction: Formation of a pyridine derivative.
Substitution: Formation of various substituted pyridine derivatives depending on the nucleophile used.
Scientific Research Applications
1-[(5-Bromopyridin-2-yl)methyl]piperidin-4-ol has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Employed in the study of enzyme inhibitors and receptor ligands.
Medicine: Investigated for its potential therapeutic properties, including as a precursor for drug development.
Industry: Utilized in the production of agrochemicals and other fine chemicals.
Mechanism of Action
The mechanism of action of 1-[(5-Bromopyridin-2-yl)methyl]piperidin-4-ol involves its interaction with specific molecular targets, such as enzymes or receptors. The bromopyridine moiety can form hydrogen bonds and π-π interactions with the active sites of enzymes, while the piperidine ring can enhance the compound’s binding affinity and specificity . These interactions can modulate the activity of the target proteins, leading to various biological effects.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Heterocyclic Substitution Variants
1-(5-Bromopyrimidin-2-yl)piperidin-4-ol (CAS: 887425-47-0)
- Structural Difference : Replaces the pyridine ring with a pyrimidine ring.
- Synthetic Yield: Not explicitly reported, but analogs with pyrimidine substituents often require specialized coupling reactions (e.g., Suzuki or Buchwald-Hartwig) .
1-(Pyridin-3-yl)piperidin-4-ol (Compound 2.3ai)
- Structural Difference : Lacks the bromine atom and features a pyridin-3-yl group.
- Impact : Reduced halogen-mediated interactions but retains basicity for protonation at physiological pH.
- Synthetic Yield : 56% via nucleophilic aromatic amination using NaH and LiI .
- Physical State : Yellow oil, indicating lower crystallinity compared to brominated analogs .
Substituent-Modified Analogs
1-(5-Bromo-4-methylpyridin-2-yl)piperidin-4-ol (CAS: 1220019-87-3)
- Structural Difference : Adds a methyl group at the 4-position of the pyridine ring.
- Impact : Increased steric bulk may hinder binding to flat active sites but improve metabolic stability.
- Predicted Properties : Boiling point = 425.2°C; Density = 1.47 g/cm³ .
1-(5-Bromo-2-chloropyrimidin-4-yl)piperidin-4-ol (CAS: 477593-22-9)
- Structural Difference : Incorporates both bromine and chlorine atoms on the pyrimidine ring.
Complex Hybrid Structures
1-((1H-Pyrrolo[2,3-b]pyridine-3-yl)methyl)-4-(4-bromophenyl)piperidin-4-ol (Compound 13)
- Structural Difference : Combines a pyrrolopyridine moiety and a 4-bromophenyl group.
- Impact : The extended aromatic system may enhance affinity for CNS targets (e.g., dopamine receptors).
- Synthetic Yield : 75% via condensation of 7-azaindole with brominated intermediates .
- Physical State : White powder with a high melting point (208–209°C) .
UL7: 1-[1-[(3-Bromo-5-chloro-2-hydroxyphenyl)methyl]piperidin-4-yl]piperidin-4-ol
Table 1: Key Properties of Selected Analogs
| Compound Name | Molecular Formula | Melting Point/State | Synthetic Yield | Key Feature(s) |
|---|---|---|---|---|
| 1-[(5-Bromopyridin-2-yl)methyl]piperidin-4-ol | C₁₀H₁₃BrN₂O | Not reported | Not reported | Bromopyridine core, medical intermediate |
| 1-(5-Bromopyrimidin-2-yl)piperidin-4-ol | C₉H₁₁BrN₃O | Not reported | Not reported | Pyrimidine substitution |
| 1-(Pyridin-3-yl)piperidin-4-ol | C₁₀H₁₄N₂O | Yellow oil | 56% | Lacks halogen, lower crystallinity |
| 1-(5-Bromo-4-methylpyridin-2-yl)piperidin-4-ol | C₁₁H₁₅BrN₂O | Not reported | Not reported | Methyl steric effects |
| Compound 13 (Bromophenyl-pyrrolopyridine) | C₁₈H₁₉BrN₄O | 208–209°C | 75% | High melting point, CNS target potential |
Biological Activity
1-[(5-Bromopyridin-2-yl)methyl]piperidin-4-ol is a compound of significant interest in medicinal chemistry due to its unique structural features and potential biological activities. This article reviews its biological activity, including its mechanisms of action, therapeutic potential, and relevant research findings.
Chemical Structure and Properties
The compound consists of a bromopyridine moiety linked to a piperidin-4-ol structure. This configuration allows for diverse interactions with biological targets, enhancing its potential as a pharmacologically active compound.
The biological activity of this compound is primarily attributed to its ability to interact with specific enzymes and receptors. The bromopyridine ring can form hydrogen bonds and π-π interactions with active sites, while the piperidine component may enhance binding affinity and specificity.
Key Mechanisms
- Enzyme Inhibition : The compound has been employed in studies focusing on enzyme inhibitors, particularly phospholipase A2, which is crucial in various cellular processes .
- Receptor Binding : Its structure suggests potential interactions with neurotransmitter receptors, which could lead to effects on neural pathways.
Biological Activities
Research indicates that this compound exhibits various biological activities:
Antimicrobial Activity
In vitro studies have shown that derivatives of piperidine compounds exhibit significant antibacterial and antifungal properties. The presence of the bromine atom enhances these activities against Gram-positive and Gram-negative bacteria. For instance, compounds with similar structures have demonstrated minimum inhibitory concentration (MIC) values ranging from 0.0039 to 0.025 mg/mL against pathogens like Staphylococcus aureus and Escherichia coli .
Anticancer Potential
The compound has also been explored for its anticancer properties. Its ability to inhibit specific cancer cell lines suggests a role in cancer therapeutics, although detailed studies are required to elucidate the exact pathways involved .
Research Findings and Case Studies
Several studies have investigated the biological implications of this compound:
Comparative Analysis
When compared with similar compounds such as 5-bromopyridine and other piperidine derivatives, this compound stands out due to its unique combination of functional groups that enhance its bioactivity.
Similar Compounds Overview
| Compound Name | Structure Features | Biological Activity |
|---|---|---|
| 5-Bromopyridine | Simple brominated pyridine | Limited bioactivity |
| 1-(5-Bromopyridin-3-yl)methanamine | Different substitution on pyridine | Moderate activity |
| Piperidine Derivatives | Various substitutions | Diverse antimicrobial properties |
Q & A
Q. What are the common synthetic routes for 1-[(5-Bromopyridin-2-yl)methyl]piperidin-4-ol?
A typical synthesis involves nucleophilic substitution or reductive amination. For example, reacting 5-bromo-2-(bromomethyl)pyridine with piperidin-4-ol under basic conditions (e.g., sodium carbonate) in a polar aprotic solvent like dichloromethane. Dropwise addition of reagents and pH control (pH ~9) are critical to minimize side reactions. Purification often employs recrystallization from methanol or column chromatography to achieve >95% purity .
Q. How is the compound characterized post-synthesis?
Key techniques include:
- NMR spectroscopy : Confirm regioselectivity of substitution via H and C NMR (e.g., shifts for piperidine C-4 hydroxyl and pyridine C-5 bromine).
- LC/ESI-MS : Validate molecular weight (e.g., [M+H] peak at m/z 301) and detect impurities using in-source fragmentation .
- IR spectroscopy : Identify hydroxyl (3200–3600 cm) and C-Br (600–800 cm) stretches.
Q. What purification techniques are effective for removing by-products?
- Recrystallization : Methanol or ethanol as solvents yield high-purity crystals.
- Column chromatography : Silica gel with gradients of ethyl acetate/hexane (e.g., 3:7 to 1:1) resolves unreacted starting materials.
- HPLC : Reverse-phase C18 columns with acetonitrile/water mobile phases resolve polar impurities .
Advanced Research Questions
Q. How can the bromine substituent be utilized in further functionalization?
The C-5 bromine enables:
- Cross-coupling reactions : Suzuki-Miyaura coupling with aryl boronic acids (Pd catalysis) to introduce aromatic groups.
- Nucleophilic substitution : Replace bromine with amines (e.g., piperazine) or thiols under basic conditions (e.g., KCO in DMF).
- Radical reactions : Generate pyridinyl radicals for C–H functionalization using AIBN initiators .
Q. What analytical methods resolve contradictions in spectroscopic data?
- Tandem MS (LC/ESI-MS/MS) : Differentiate isomers by fragmentation patterns (e.g., loss of HO from the piperidine hydroxyl).
- 2D NMR (COSY, HSQC) : Assign overlapping proton signals (e.g., piperidine methylene vs. pyridine protons).
- X-ray crystallography : Resolve regiochemical ambiguities in solid-state structures .
Q. How to design experiments to study structure-activity relationships (SAR) for biological targets?
- Scaffold modification : Replace piperidin-4-ol with morpholine (oxygen vs. nitrogen) or vary bromine position (C-5 vs. C-3).
- In vitro assays : Test derivatives against receptor-binding models (e.g., GPCRs) using isolated tissue preparations (e.g., rat uterus for β-adrenergic activity) .
- Docking simulations : Model interactions with target proteins (e.g., kinase active sites) using Schrödinger Suite or AutoDock .
Q. What challenges arise in scaling up synthesis while maintaining purity?
- Reaction optimization : Replace dropwise addition with controlled feed systems to manage exothermic reactions.
- Solvent selection : Switch from dichloromethane to toluene for safer large-scale use.
- Process analytical technology (PAT) : Use inline FTIR or Raman spectroscopy to monitor reaction progress .
Q. How to assess stability under various pH and temperature conditions?
- Forced degradation studies : Expose the compound to acidic (0.1 M HCl), basic (0.1 M NaOH), and oxidative (3% HO) conditions at 40°C. Monitor degradation via HPLC.
- Accelerated stability testing : Store samples at 25°C/60% RH and 40°C/75% RH for 1–3 months. Use LC/MS to identify degradation products (e.g., dehydroxylated or debrominated derivatives) .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
